5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group, a piperazine ring, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridazine ring: This can be achieved by cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Formation of the piperazine ring: This can be synthesized through cyclization reactions involving ethylenediamine derivatives.
Coupling of the pyridazine and piperazine rings: This step typically involves nucleophilic substitution reactions.
Introduction of the pyridine ring with a carbonitrile group: This can be achieved through coupling reactions using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism of action, which may involve binding to proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 4-(6-Nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
Uniqueness
5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H22N6 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H22N6/c1-18(2,3)16-6-7-17(22-21-16)24-10-8-23(9-11-24)15-5-4-14(12-19)20-13-15/h4-7,13H,8-11H2,1-3H3 |
InChI Key |
LGIRNOYTPRMHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CN=C(C=C3)C#N |
Origin of Product |
United States |
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